Methyl (5-amino-1h-1,2,4-triazol-1-yl)acetate hydrochloride
Overview
Description
“Methyl (5-amino-1h-1,2,4-triazol-1-yl)acetate hydrochloride” is a chemical compound that belongs to the class of 1,2,4-triazoles . These compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis
The structures of similar 1,2,4-triazole derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring . The choice of the pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, some compounds were obtained as white crystals with a melting point range of 208–270 °C .Scientific Research Applications
Chemical Synthesis and Properties
Synthesis and Characterization of N-acetylated Derivatives
Research by Dzygiel et al. (2004) delves into the synthesis, structure, and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate. Through various analytical techniques such as HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy, the study provides insights into the acetylation reactions of this compound. It highlights the decreased susceptibility to acetylation compared to 5-amino-1H-[1,2,4]triazole, suggesting a unique reactivity profile that may influence its applications in chemical synthesis and design of new compounds (Dzygiel et al., 2004).
Pharmacological Properties of Related Compounds
Maliszewska-Guz et al. (2005) explored the synthesis and pharmacological properties of compounds derived from 4-methyl-4H-1,2,4-triazole-3-thiol, leading to novel structures with potential pharmacological activities. This study emphasizes the versatility of triazole derivatives as scaffolds in medicinal chemistry, contributing to the development of new therapeutic agents (Maliszewska-Guz et al., 2005).
Antimicrobial Activities of Triazole Derivatives
The synthesis and antibacterial activities of various 4-amino-3-mercapto-5-mercapto-1,2,4-triazoles and their derivatives were investigated by Zhang et al. (2010). These studies highlight the antimicrobial potential of triazole derivatives, suggesting the relevance of methyl (5-amino-1H-1,2,4-triazol-1-yl)acetate hydrochloride and its analogs in the development of new antimicrobial agents (Zhang et al., 2010).
Mechanism of Action
While the exact mechanism of action of “Methyl (5-amino-1h-1,2,4-triazol-1-yl)acetate hydrochloride” is not specified in the available resources, it’s worth noting that 1,2,4-triazole derivatives have been studied for their potential anticancer activities . Molecular docking studies were done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .
Safety and Hazards
While specific safety and hazard information for “Methyl (5-amino-1h-1,2,4-triazol-1-yl)acetate hydrochloride” is not available, it’s important to handle all chemical compounds with care. For instance, some related compounds are known to cause serious eye irritation and may cause respiratory irritation .
Future Directions
The future research directions could involve further exploration of the biological activities of “Methyl (5-amino-1h-1,2,4-triazol-1-yl)acetate hydrochloride” and its derivatives. Given their potential anticancer activities , these compounds could be further optimized and evaluated for their efficacy against various cancer types. Additionally, their safety profile and selectivity against normal and cancerous cell lines could also be investigated .
properties
IUPAC Name |
methyl 2-(5-amino-1,2,4-triazol-1-yl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.ClH/c1-11-4(10)2-9-5(6)7-3-8-9;/h3H,2H2,1H3,(H2,6,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNBBOFIYMEQJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=NC=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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